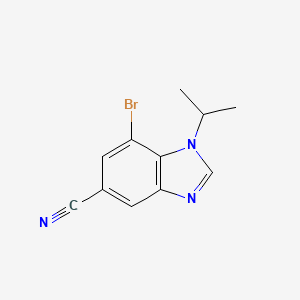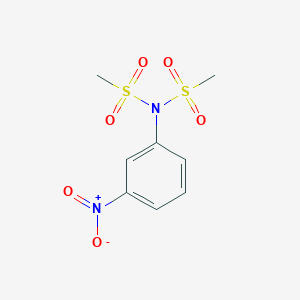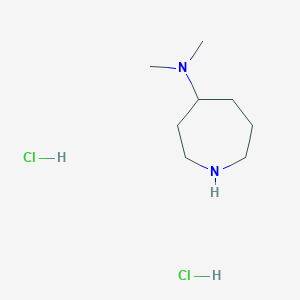
N,N-Dimethyl-4-azepanamine dihydrochloride
Descripción general
Descripción
“N,N-Dimethyl-4-azepanamine dihydrochloride” is an organic chemical compound . It is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The empirical formula of “N,N-Dimethyl-4-azepanamine dihydrochloride” is C8H20Cl2N2 . Its molecular weight is 215.16 . The SMILES string representation is Cl.Cl.CN©C1CCCNCC1 .Physical And Chemical Properties Analysis
“N,N-Dimethyl-4-azepanamine dihydrochloride” is a solid compound . Its molecular weight is 215.16 . The InChI key is QHQSVMWUYQRAFO-UHFFFAOYSA-N .Aplicaciones Científicas De Investigación
Immunomodulation and Autoimmune Disease Treatment
Research has demonstrated the capability of N,N-Dimethyl-4-azepanamine dihydrochloride to modulate immune responses, particularly through the induction of non-specific suppressor cells. Studies in rat models of autoimmune diseases have shown that this compound can generate suppressor cells in the spleen, lymph nodes, and bone marrow, contributing to its therapeutic activity. These suppressor cells are characterized by their resistance to radiation, non-T, non-B cell nature, partial adherence to plastic surfaces, and enrichment in a specific fraction of a Percoll density gradient. The activity of these cells was found to be increased by indomethacin, suggesting a unique mechanism of action distinct from traditional immunosuppressive agents (Badger et al., 1990).
Therapeutic Efficacy in Autoimmune Models
Further investigations have revealed the therapeutic efficacy of N,N-Dimethyl-4-azepanamine dihydrochloride in animal models of autoimmune diseases. For instance, its administration in adjuvant arthritic rats inhibited immune-mediated inflammation, demonstrating both prophylactic and therapeutic effects. The compound's ability to inhibit responses to various immune challenges, including skin wheal responses and the development of hindleg paralysis associated with experimental allergic encephalomyelitis, underscores its potential as a versatile therapeutic agent in autoimmune conditions (Badger et al., 1989).
Protective Effects on Joint Integrity
N,N-Dimethyl-4-azepanamine dihydrochloride has also been noted for its protective effects on joint integrity in adjuvant arthritic rats. Prophylactic and therapeutic administration of the compound resulted in significant inhibition of hindpaw lesions and preservation of skeletal tissue mass. Histological evaluations confirmed the attenuation of inflammatory lesions and preservation of bone and cartilaginous tissues, highlighting the compound's potential to modify disease outcomes in conditions such as rheumatoid arthritis (Badger et al., 1993).
Effects on Immune Function in Animal Models
Studies in dogs have further expanded the understanding of N,N-Dimethyl-4-azepanamine dihydrochloride's immunomodulatory effects. The compound was shown to induce splenic suppressor cell activity without causing generalized immunosuppression, indicating a selective modulation of the immune response. This specificity suggests a lower risk of compromising the host's immune status, making it a promising candidate for therapeutic applications in autoimmune diseases (Kaplan et al., 1993).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N,N-dimethylazepan-4-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2.2ClH/c1-10(2)8-4-3-6-9-7-5-8;;/h8-9H,3-7H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHQSVMWUYQRAFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCCNCC1.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Dimethyl-4-azepanamine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



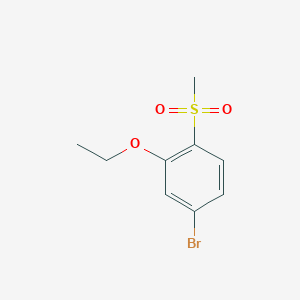


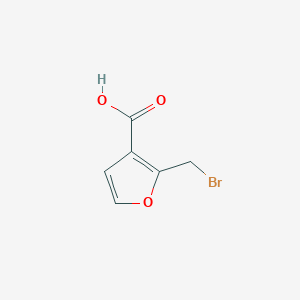
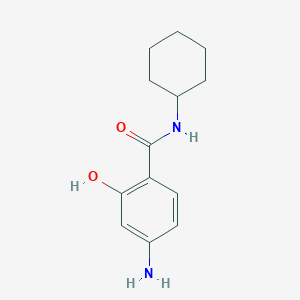
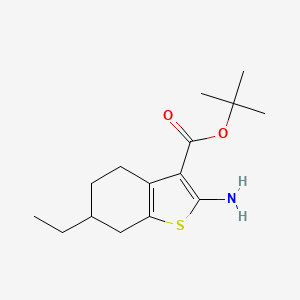
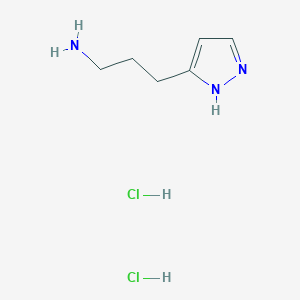
![2-{1-[3-(butan-2-yl)-1H-1,2,4-triazol-5-yl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B1379614.png)
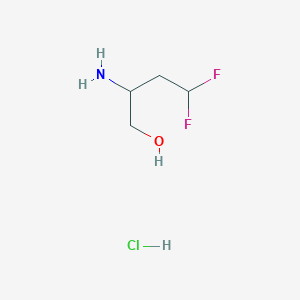
![[4-(Prop-2-yn-1-ylsulfanyl)phenyl]methanol](/img/structure/B1379617.png)
